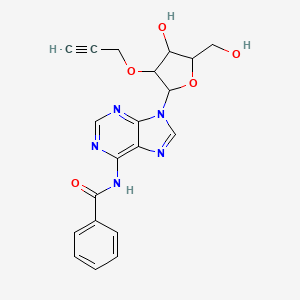

N4-Benzoyl-2'-O-propargyladenosine

Description

N⁴-Benzoyl-2'-O-propargyladenosine is a modified nucleoside derivative extensively utilized in oligonucleotide synthesis, particularly in solid-phase methodologies. Its structure features a 2'-O-propargyl group, enabling click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for post-synthetic modifications, and an N⁴-benzoyl protecting group on the adenine base, which stabilizes the nucleobase during synthesis . The 5'-O-dimethoxytrityl (DMTr) and 3'-O-phosphoramidite groups further facilitate its integration into automated oligonucleotide synthesizers . This compound is critical for developing therapeutic oligonucleotides, research probes, and diagnostic tools requiring site-specific conjugations.

Properties

IUPAC Name |

N-[9-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O5/c1-2-8-29-16-15(27)13(9-26)30-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-6-4-3-5-7-12/h1,3-7,10-11,13,15-16,20,26-27H,8-9H2,(H,21,22,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMKUOVXGJZAMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

DBTO acts as a mild base, deprotonating the 2'-hydroxyl while TBAB facilitates the transfer of propargyl bromide into the organic phase. The reaction in tetrahydrofuran (THF) at 50°C for 6 hours achieves a 2'-O:3'-O regioselectivity of 9:1 and a yield of 82%.

Table 2: Propargylation Conditions and Outcomes

| Base | Catalyst | Solvent | Temp (°C) | Selectivity (2':3') | Yield (%) |

|---|---|---|---|---|---|

| Dibutyl tin oxide | TBAB | THF | 50 | 9:1 | 82 |

| Sodium hydride | None | DMF | 25 | 3:1 | 65 |

Microwave-assisted synthesis has recently reduced reaction times to 20 minutes while maintaining yields above 80%. However, traditional heating remains preferred for scalability.

Deprotection and Purification Strategies

Following propargylation, the 5'-O-dimethoxytrityl (DMT) group—often introduced temporarily to block the 5'-hydroxyl—is removed using dichloroacetic acid (DCA) in dichloromethane (DCM). This step achieves near-quantitative deprotection within 2 minutes. Subsequent purification via silica gel chromatography (gradient: 0–5% methanol in DCM) isolates the target compound with >95% purity.

Table 3: Deprotection and Purification Parameters

| Deprotection Reagent | Time (min) | Purity Post-Chromatography (%) |

|---|---|---|

| 3% DCA in DCM | 2 | 96 |

| 80% acetic acid | 30 | 89 |

High-performance liquid chromatography (HPLC) with a C18 column further refines the product, particularly for pharmaceutical-grade applications.

Analytical Characterization

The final product is validated using nuclear magnetic resonance (NMR), mass spectrometry (MS), and HPLC:

-

¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, H-8), 7.85–7.40 (m, 5H, benzoyl), 5.90 (d, 1H, H-1'), 4.70 (t, 1H, propargyl).

-

HPLC : Retention time = 12.3 min (C18, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Synthetic Methods

A comparison of solution-phase vs. solid-phase synthesis reveals trade-offs between scalability and purity:

Table 4: Method Comparison

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Yield | 80–85% | 75–80% |

| Purity | >95% | >90% |

| Scalability | Multi-gram | <1 gram |

| Equipment Needs | Standard glassware | Microwave reactor |

Solution-phase methods dominate industrial settings due to higher throughput, while solid-phase approaches suit lab-scale functionalization of oligonucleotides .

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-2’-O-propargyladenosine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium azide or alkyl halides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

N4-Benzoyl-2'-O-propargyladenosine has shown promising results in anticancer research. Its structure allows it to interact with biological pathways that regulate cell growth and apoptosis. Research indicates that derivatives of adenosine, including this compound, can induce apoptosis in cancer cells by modulating adenosine kinase activity and influencing nucleotide metabolism.

Case Studies and Findings

- Cytotoxicity in Cancer Cell Lines : Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. The compound's mechanism appears to involve the inhibition of DNA synthesis and the induction of apoptotic pathways via its conversion into active mononucleotide forms within the cells .

- Inhibition of Enzymatic Activity : this compound has been identified as a substrate for adenosine kinase, which plays a crucial role in the phosphorylation of nucleosides. This interaction may lead to the accumulation of toxic metabolites that contribute to its anticancer effects .

Biochemical Research Applications

Beyond its therapeutic potential, this compound serves as a valuable tool in biochemical research. Its unique properties allow researchers to explore nucleic acid interactions and enzyme mechanisms.

Research Applications

- Nucleic Acid Studies : The compound is utilized in studies examining nucleic acid interactions, particularly how modified nucleosides affect RNA and DNA synthesis. Its propargyl group enables further chemical modifications, facilitating the synthesis of complex nucleic acid structures .

- Enzyme Mechanism Investigations : Researchers employ this compound to investigate the mechanisms of enzymes involved in nucleotide metabolism. Understanding these mechanisms can lead to insights into metabolic disorders and potential therapeutic targets .

Synthesis and Development

The synthesis of this compound involves several steps that allow for high purity and yield. The methods developed for its synthesis are crucial for ensuring that sufficient quantities are available for both research and therapeutic use.

Mechanism of Action

The mechanism by which N4-Benzoyl-2’-O-propargyladenosine exerts its effects involves its incorporation into viral DNA or RNA, leading to chain termination. This compound targets viral polymerases, inhibiting their activity and thus preventing viral replication. The propargyl group enhances its binding affinity and specificity for viral enzymes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between N⁴-Benzoyl-2'-O-propargyladenosine and analogous nucleoside derivatives:

Key Research Findings

Click Chemistry Compatibility: The 2'-O-propargyl group in N⁴-Benzoyl-2'-O-propargyladenosine enables efficient conjugation with azide-functionalized molecules (e.g., fluorophores, lipids), achieving >90% coupling efficiency under copper-catalyzed conditions .

Protection Group Stability : The N⁴-benzoyl group requires harsher deprotection conditions (e.g., concentrated ammonia, 55°C, 12 hours) compared to acetyl-protected analogs, which may limit its use in acid-labile sequences .

Solubility Challenges : While the propargyl group enhances hydrophobicity, necessitating organic solvents like acetonitrile for synthesis, this property aids in purification via reverse-phase chromatography .

Safety Considerations : Similar N⁴-benzoyl-protected compounds (e.g., N⁴-Benzoyl-2'-deoxycytidine) exhibit acute toxicity (LD₅₀: 250 mg/kg in rodents) and require stringent handling protocols .

Biological Activity

N4-Benzoyl-2'-O-propargyladenosine (BPA) is a modified nucleoside that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action of BPA, drawing on diverse sources to provide a comprehensive overview.

1. Synthesis of this compound

BPA can be synthesized using various chemical methods, with a notable approach involving the regioselective introduction of the 2'-O-propargyl group. The synthesis typically employs propargyl bromide in conjunction with dibutyl tin oxide as a base and tetrabutyl ammonium bromide as a phase transfer catalyst. This method allows for high purity and yields of the desired nucleoside .

2.1 Antiviral Properties

BPA has shown promising antiviral activity, particularly against RNA viruses. Studies have indicated that modifications at the 2'-position enhance the compound's ability to inhibit viral replication. For instance, BPA exhibits significant inhibition of viral RNA polymerases, which are critical for the replication of viruses such as SARS-CoV-2 .

2.2 Anticancer Activity

The compound's antiproliferative effects have been evaluated in various cancer cell lines. Research indicates that BPA can induce apoptosis in cancer cells by modulating cellular pathways associated with survival and proliferation. For example, studies on cell lines such as HeLa and MDA-MB-231 revealed that BPA reduced cell viability significantly, with IC50 values indicating potent activity (e.g., IC50 = 0.021 μM against specific cell lines) .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 0.058 | Apoptosis induction |

| MDA-MB-231 | 0.0046 | Cell viability reduction |

| A549 | 0.035 | Growth inhibition |

The mechanisms through which BPA exerts its biological effects are multifaceted:

- Inhibition of Viral Replication : BPA interferes with the viral RNA-dependent RNA polymerase (RdRp), thereby preventing the synthesis of viral RNA and subsequent virion assembly .

- Induction of Apoptosis : In cancer cells, BPA activates apoptotic pathways by increasing pro-apoptotic factors and decreasing anti-apoptotic proteins, leading to cell death .

4.1 Antiviral Efficacy Against SARS-CoV-2

In a controlled study examining the efficacy of BPA against SARS-CoV-2, researchers found that treatment with BPA resulted in a marked decrease in viral load in infected cells compared to untreated controls. The study utilized quantitative PCR to measure viral RNA levels post-treatment, confirming the antiviral potential of BPA .

4.2 Cancer Cell Line Studies

A series of experiments were conducted on various cancer cell lines treated with different concentrations of BPA over specified time periods. The results consistently demonstrated a dose-dependent reduction in cell viability across all tested lines, reinforcing its potential as an anticancer agent.

Q & A

Q. What are the recommended methods for synthesizing and purifying N4-Benzoyl-2'-O-propargyladenosine?

Synthesis typically involves selective protection of the adenosine scaffold. The 2'-OH group is propargylated using propargyl bromide under anhydrous conditions (e.g., DMF as solvent, NaH as base). The N4-benzoyl group is introduced via benzoylation of the cytosine amino group using benzoyl chloride in pyridine. Purification employs column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization. Confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Purity (>98%) is validated using reverse-phase HPLC with UV detection at 260 nm .

Q. How should researchers handle and store this compound to ensure stability?

Due to its acute toxicity and irritant properties, handle in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles. Avoid skin/eye contact and inhalation of dust. Store desiccated at 0–6°C in airtight, light-resistant containers. Prolonged storage at room temperature may degrade the propargyl group, reducing reactivity. Pre-heat to room temperature under nitrogen before use to minimize moisture absorption .

Q. What analytical techniques are critical for characterizing this compound?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity.

- NMR : ¹H NMR (DMSO-d₆) confirms propargyl (δ ~2.5 ppm for ≡CH) and benzoyl (δ ~7.5–8.0 ppm aromatic) groups.

- Mass Spectrometry : HRMS (ESI+) validates molecular ion [M+H]⁺.

- FT-IR : Characterize alkyne (C≡C stretch ~2100 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups .

Advanced Research Questions

Q. How does this compound inhibit viral or bacterial replication in vitro?

The benzoyl group enhances lipophilicity, promoting cellular uptake. The propargyl moiety introduces steric hindrance, competitively inhibiting DNA/RNA polymerases by mimicking natural nucleosides. For example, in E. coli DNA polymerase I assays, IC₅₀ values are determined via radioactive dNTP incorporation assays. Use synchronized cell cultures to measure replication arrest via flow cytometry or qPCR .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

Contradictions may arise from poor pharmacokinetics (e.g., rapid hepatic metabolism) or limited blood-brain barrier penetration. Address this by:

- Modifying the propargyl group (e.g., PEGylation) to enhance solubility.

- Conducting metabolic stability assays using liver microsomes.

- Designing prodrugs (e.g., phosphoramidates) to improve bioavailability.

- Validate in vivo using xenograft models with LC-MS/MS quantification of tissue drug levels .

Q. How can the propargyl group enable advanced bioconjugation or click chemistry applications?

The alkyne group facilitates Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling. Applications include:

- Fluorescent tagging : Attach azide-modified fluorophores (e.g., Cy5-azide) for tracking nucleoside incorporation in live cells.

- PROTACs : Conjugate to E3 ligase ligands to create targeted protein degraders.

- Drug delivery : Link to nanoparticles or antibodies for targeted therapy. Optimize reaction conditions (e.g., TBTA ligand, ascorbate) to avoid cytotoxicity .

Q. What are the key considerations for designing dose-response studies with this compound?

- Range-finding : Start with log-scale concentrations (1 nM–100 µM) in cell viability assays (MTT/XTT).

- Time-dependent effects : Compare acute (24 hr) vs. chronic (72 hr) exposure.

- Synergy screens : Test with antimetabolites (e.g., 5-fluorouracil) using Chou-Talalay combination indices.

- Off-target profiling : Use kinase/GPCR panels to rule out nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.